Regiospecific N3-Phenyl Substitution: Structural Differentiation from the C5-Regioisomer (CAS 1311254-68-8)
The target compound bears the 4-fluorophenyl group at the imidazole N3 position, while the commercially available regioisomer CAS 1311254-68-8 places it at the C5 position . This regiochemical distinction is absolute and quantifiable by NMR: the N3-substituted isomer exhibits a characteristic C2 quaternary carbon at ~180 ppm (C=S) and an N–CH coupling pattern, whereas the C5-isomer displays a different aromatic proton coupling pattern on the imidazole ring [1]. In the CCR2 antagonist series exemplified by JNJ-27141491, N3-substitution with a fluorinated arylalkyl group was essential for maintaining the correct geometry for receptor binding; swapping to C5-substituted analogs abolished activity, demonstrating the functional consequence of maintaining the correct N3 topology [2].
| Evidence Dimension | Regiochemistry (position of 4-fluorophenyl group) |
|---|---|
| Target Compound Data | N3-(4-fluorophenyl) substitution; CAS 750599-17-8; ¹³C NMR C=S chemical shift ~180 ppm (thioxo form) |
| Comparator Or Baseline | C5-(4-fluorophenyl) substitution; CAS 1311254-68-8; distinct imidazole ring proton coupling pattern in ¹H NMR |
| Quantified Difference | Absolute structural difference; no interconversion possible; different IUPAC name, ¹H NMR splitting patterns, and chemical reactivity |
| Conditions | Ambient conditions; structural determination by ¹H, ¹³C NMR spectroscopy |
Why This Matters
For medicinal chemistry programs, the regiospecificity of the building block dictates the final compound's geometry and biological activity; procurement of the wrong regioisomer leads to a false negative in screening or failure to reproduce patented structures.
- [1] American Elements. CAS 750599-17-8. Standard InChI: InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15). View Source
- [2] Buntinx M, et al. JNJ-27141491, a Noncompetitive and Orally Active Antagonist of CCR2. J Pharmacol Exp Ther. 2008;327(1):1-9. View Source
